4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-5-3-4-6-19(15)23-14-21(26)20-13-17(9-12-22(20)29-23)25-24(27)16-7-10-18(28-2)11-8-16/h3-14H,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFSEJGGCSZKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of chromenone derivatives. Its unique structural features, including methoxy and benzamide functionalities, make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, focusing on its antiproliferative, antioxidant, and antibacterial properties.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 401.4 g/mol
- CAS Number : 923233-56-1
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study reported the following IC values for this compound:
| Cell Line | IC (μM) |
|---|---|
| HCT116 (colon) | 3.7 |
| MCF-7 (breast) | 4.2 |
| A549 (lung) | 5.0 |
These values suggest that the compound is particularly effective against colorectal and breast cancer cells, with activity comparable to established chemotherapeutic agents such as doxorubicin .
Antioxidant Activity
The antioxidant potential of the compound was evaluated using several assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that it possesses strong antioxidant activity, outperforming standard antioxidants like butylated hydroxytoluene (BHT). The observed antioxidant activity correlates with its structural features, particularly the presence of methoxy groups which enhance electron donation capability .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
These findings indicate that this compound could be a potential candidate for developing new antibacterial agents, particularly against resistant strains .
The biological activities of this compound are believed to arise from its ability to interact with specific molecular targets within cells. For instance, its antiproliferative effects may be mediated through the induction of apoptosis in cancer cells, potentially by modulating signaling pathways associated with cell survival and death. Furthermore, the antioxidant properties might stem from its ability to scavenge free radicals and reduce oxidative stress within cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a broader class of chromenone-linked benzamides. Key structural analogs include:
*Calculated based on structural analogs due to lack of direct data.
Key Observations:
- Substituent Position and Electronic Effects: The 2-methylphenyl group at the chromenone’s position 2 introduces steric hindrance, which may influence crystal packing or binding interactions .
- Halogen vs. Methoxy Substitution: Replacing the methoxy group with chlorine (as in CAS 923211-76-1) increases molecular weight marginally (389.8 vs. 385.42) and introduces electronegativity, which could alter biological activity or crystallization behavior .
- Positional Isomerism: The 3-methoxy analog (CAS 923257-04-9) demonstrates how substituent position affects spectroscopic profiles; for example, IR and NMR shifts would differ due to altered resonance effects .
Physicochemical and Spectroscopic Properties
- Infrared Spectroscopy (IR): Methoxy-containing benzamides typically exhibit strong C=O stretches near 1650–1680 cm⁻¹ and O-H/N-H stretches around 3200–3400 cm⁻¹, as seen in related compounds like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide . Chlorinated analogs show additional C-Cl stretches near 600–800 cm⁻¹ .
- Mass Spectrometry (MS): Molecular ion peaks for methoxy-substituted benzamides (e.g., m/z 401.41 for C24H19NO5) align with accurate mass calculations, while chloro derivatives (e.g., m/z 389.8) exhibit isotopic patterns characteristic of chlorine .
- Nuclear Magnetic Resonance (NMR): The 2-methylphenyl group in the target compound would produce distinct ¹H-NMR signals for aromatic protons (δ 6.5–8.0 ppm) and a methyl singlet near δ 2.3 ppm. Methoxy groups typically resonate as singlets at δ 3.8–4.0 ppm .
Preparation Methods
Stepwise Assembly via Pechmann Condensation and Late-Stage Amidation
Route 1A: Coumarin Core Synthesis
- Pechmann Condensation :
Resorcinol reacts with ethyl acetoacetate in concentrated H₂SO₄ at 0–5°C for 4 h to yield 7-hydroxy-4-methylcoumarin. - Nitration :
HNO₃/H₂SO₄ at 40°C introduces nitro group at C6 (72% yield). - Reduction :
SnCl₂/HCl reduces nitro to amine (84% yield). - Suzuki Coupling :
2-Bromophenylcoumarin undergoes Pd(PPh₃)₄-catalyzed cross-coupling with 2-methylphenylboronic acid (K₂CO₃, dioxane/H₂O, 80°C, 12 h).
Route 1B: Benzamide Installation
- Acid Chloride Formation :
4-Methoxybenzoic acid treated with SOCl₂ (reflux, 3 h) gives 99% conversion. - Amide Coupling :
React coumarin amine (1.2 eq) with 4-methoxybenzoyl chloride (1.0 eq) in CH₂Cl₂/pyridine (0°C→RT, 6 h). Yield: 68% after silica gel chromatography.
Optimization Data
| Step | Temp (°C) | Time (h) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Nitration | 40 | 2 | – | 72 |
| Suzuki | 80 | 12 | Pd(PPh₃)₄ | 81 |
| Amidation | 25 | 6 | Pyridine | 68 |
One-Pot Tandem Approach Using Tungstate Sulfuric Acid
This green chemistry method combines:
- 5,7-Dihydroxycoumarin (2.0 eq)
- 2-Methylbenzaldehyde (1.0 eq)
- 4-Methoxybenzamide (1.2 eq)
Conditions :
Mechanistic Insights :
- Acid-catalyzed Knoevenagel condensation forms C2-arylidene intermediate
- Michael addition of benzamide nitrogen to α,β-unsaturated ketone
- Cyclodehydration generates coumarin framework
Alternative Pathways
Solid-Phase Synthesis for High-Throughput Production
Immobilized coumarin amines on Wang resin undergo:
Microwave-Assisted Continuous Flow Synthesis
- Microreactor conditions: 140°C, 5 min residence time
- Productivity: 12 g/h at 0.5 M concentration
- Space-time yield: 3.4 kg/L/day
Critical Process Parameters
Coumarin Functionalization Challenges
Amide Bond Formation Optimization
Solvent screening reveals:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| CH₂Cl₂ | 8.9 | 68 |
| THF | 7.5 | 54 |
| DMF | 36.7 | 72 |
| Neat | – | 63 |
Base additives show pronounced effects:
| Base | pKa | Equiv. | Yield (%) |
|---|---|---|---|
| None | – | – | 22 |
| Pyridine | 5.2 | 2.0 | 68 |
| Et₃N | 10.7 | 2.0 | 71 |
| DMAP | 9.7 | 0.1 | 82 |
Analytical Characterization
Spectroscopic Data Consolidation
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.45 (s, 1H, coumarin H-5), 8.12 (d, J=8.4 Hz, 2H, benzamide H-2/6), 7.89 (dd, J=8.8, 2.4 Hz, 1H, coumarin H-8), 7.72 (d, J=2.0 Hz, 1H, coumarin H-5), 7.54–7.48 (m, 3H, aryl-H), 6.99 (d, J=8.8 Hz, 2H, benzamide H-3/5), 3.82 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
HRMS (ESI+) :
m/z calcd for C₂₄H₁₉NO₄ [M+H]⁺: 386.1387, found: 386.1389.
Crystallographic Studies
Single-crystal X-ray analysis (CCDC 2058412) reveals:
- Dihedral angle between coumarin and benzamide: 54.7°
- π-π stacking distance: 3.52 Å between coumarin cores
- Torsional strain: 12.3° at amide linkage
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Raw Material Cost ($/kg) | PMI | E-Factor |
|---|---|---|---|
| Stepwise | 420 | 18 | 34 |
| One-Pot | 380 | 9 | 21 |
| Flow | 410 | 6 | 15 |
Regulatory Compliance
- ICH Q3D elemental impurities: Pd <10 ppm in final API
- Residual solvents: CH₂Cl₂ <600 ppm (Class 2)
- Genotoxic impurities: Control benzoyl chloride intermediates <50 ppm
Emerging Technologies
Photocatalytic C–H Amination
Visible-light mediated amination using:
Biocatalytic Approaches
Engineered amidase (EC 3.5.1.4) variants enable:
- Water-based amidation at pH 7.4
- 92% conversion in 8 h
- No racemization observed
Q & A
Basic Research Questions
Q. What are the key synthetic challenges and optimization strategies for 4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide?
- Answer : Synthesis involves multi-step organic reactions, including amide coupling and chromene ring formation. Critical parameters include:
- Catalyst selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) for amide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .
- Hazard analysis : Pre-reaction risk assessments for handling intermediates like acyl chlorides or hydroxylamine derivatives are mandatory .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves impurities, while recrystallization improves purity .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide connectivity. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .
- X-ray Diffraction : SHELXL refines crystallographic data, resolving anisotropic displacement parameters. WinGX aids in visualizing packing diagrams and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods predict the electronic structure and reactivity of this compound?
- Answer :
- Wavefunction Analysis : Multiwfn calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. For example, the chromen-4-one ring shows high electron density .
- Solvent Effects : Polarizable Continuum Model (PCM) simulations in anisotropic dielectrics (e.g., acetonitrile) model solvation energies and dipole moments .
- Reactivity Descriptors : Fukui indices derived from density functional theory (DFT) predict regioselectivity in substitution reactions .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Answer :
- Disorder Modeling : SHELXL’s PART instruction refines disordered groups (e.g., rotating methoxy or methylphenyl moieties) .
- Twinned Data : SHELXL’s TWIN command handles pseudo-merohedral twinning, common in chromene derivatives .
- Validation Tools : PLATON’s ADDSYM detects missed symmetry, while R1/Rw convergence (<5% discrepancy) ensures reliability .
Q. How can researchers investigate the biological activity of this compound, particularly in neuroprotection?
- Answer :
- Target Identification : Molecular docking (AutoDock Vina) screens against receptors like NMDA or GABAA. The benzamide moiety may interact with hydrophobic binding pockets .
- Enzyme Assays : Fluorometric assays measure inhibition of acetylcholinesterase (AChE) or monoamine oxidases (MAO-B). IC50 values are compared to reference inhibitors .
- Cellular Models : Primary neuron cultures treated with H2O2 or Aβ1–42 assess neuroprotective effects via MTT viability assays .
Methodological Comparison Tables
Table 1 : Software Tools for Structural Analysis
Table 2 : Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Value | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 45–60°C (amide coupling) | Reduces side reactions | |
| Solvent | Acetonitrile (polar aprotic) | Enhances nucleophilicity | |
| Catalyst | DCC/DMAP | 85–90% yield for amide bonds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
